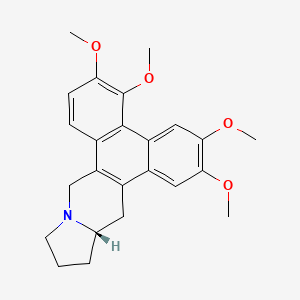

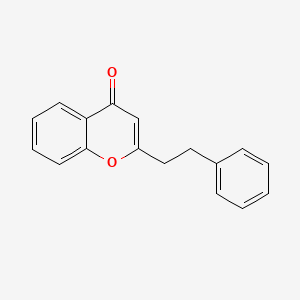

2-(2-Phenylethyl)chromone

Descripción general

Descripción

Mecanismo De Acción

El mecanismo de acción de la flidersiachromona implica su interacción con dianas moleculares y vías específicas. Ejerce sus efectos uniéndose a enzimas y receptores, modulando su actividad . La estructura única del compuesto le permite interactuar con diversas moléculas biológicas, lo que lleva a su diversa gama de actividades .

Análisis Bioquímico

Biochemical Properties

2-(2-Phenylethyl)chromone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . It also interacts with phosphodiesterases (PDEs), particularly PDE3A and PDE5A1, which are involved in cellular signaling pathways .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to protect PC12 cells from corticosterone-induced injury, indicating its neuroprotective effects . The compound also affects cell signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), by inhibiting PDEs . Furthermore, this compound can modulate gene expression and cellular metabolism, contributing to its anti-inflammatory and antimicrobial activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The compound also inhibits PDEs, leading to increased levels of cAMP and cGMP, which are crucial for cellular signaling . Additionally, this compound’s antioxidant activity involves scavenging free radicals and reducing oxidative damage to biomolecules . These interactions contribute to its neuroprotective, anti-inflammatory, and antimicrobial properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, maintaining its bioactivity in both in vitro and in vivo studies . Long-term exposure to this compound has demonstrated sustained neuroprotective and anti-inflammatory effects, with minimal degradation observed . These findings suggest that the compound is stable and retains its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and anti-inflammatory effects without significant toxicity . At higher doses, some adverse effects, such as mild gastrointestinal disturbances, have been reported . The threshold for these effects varies depending on the animal model and the specific study conditions. Overall, this compound demonstrates a favorable safety profile at therapeutic doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from cinnamoyl-CoA and malonyl-CoA through the action of polyketide synthases (PKSs) . The compound interacts with various enzymes and cofactors during its metabolism, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s diverse biological activities and its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Studies have shown that this compound can accumulate in specific tissues, such as the brain, where it exerts its neuroprotective effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it can modulate cellular processes and exert its bioactive effects . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de flidersiachromona generalmente implica el uso de cromatografía líquida de alta resolución (HPLC) acoplada con espectrometría de masas de ionización por electrospray (ESI/MS) . Este método permite el análisis cualitativo y cuantitativo de flidersiachromonas en diversas muestras de madera de agar . La ruta sintética implica la extracción del compuesto de la madera de agar, seguida de la purificación mediante HPLC/ESI/MS .

Métodos de producción industrial

La producción industrial de flidersiachromona implica la extracción a gran escala de la madera de agar, seguida del uso de técnicas cromatográficas avanzadas para aislar y purificar el compuesto . El proceso se optimiza para asegurar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La flidersiachromona experimenta diversas reacciones químicas, que incluyen:

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, lo que resulta en la formación de productos sustituidos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones de flidersiachromona incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones se llevan a cabo generalmente bajo condiciones controladas, incluidas temperaturas y niveles de pH específicos .

Principales productos formados

Los principales productos formados a partir de las reacciones de flidersiachromona incluyen varios derivados oxidados, reducidos y sustituidos .

Aplicaciones Científicas De Investigación

La flidersiachromona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

La flidersiachromona es única en comparación con otros compuestos similares debido a su estructura y propiedades específicas. Los compuestos similares incluyen otras cromonas como:

2-Feniletilcromona: Similar en estructura pero con diferentes sustituyentes.

4H-1-Benzopirano-4-ona: Una estructura básica de cromona sin el grupo feniletil.

Estos compuestos comparten algunas similitudes con la flidersiachromona, pero difieren en sus propiedades químicas y biológicas específicas .

Propiedades

IUPAC Name |

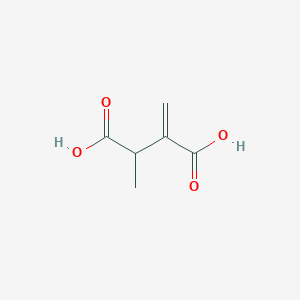

2-(2-phenylethyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNWFQJBFLELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210818 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61828-53-3 | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61828-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061828533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Phenylethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-4-[chloro(4-chlorophenyl)methyl]benzene](/img/structure/B1200816.png)